Cas no 83159-91-5 ((4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]tetrahydrofuran-2-one)

(4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]tetrahydrofuran-2-one structure
83159-91-5 structure
Product Name:(4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]tetrahydrofuran-2-one
Numéro CAS:83159-91-5
Le MF:C17H36O4Si2
Mégawatts:360.636347770691
MDL:MFCD01630917
CID:60546
PubChem ID:10761020
Update Time:2024-10-27

(4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]tetrahydrofuran-2-one Propriétés chimiques et physiques

Nom et identifiant

    • 3,5-Di-O-(tert-butyldimethylsilyl)-2-deoxy-D-ribonolactone
    • 3,5-Di-O-(tert-Butyldimethylsilyl)-2-deoxy-D-ribono-1,4-lactone
    • (4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-one
    • (4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]tetrahydrofuran-2-one
    • 2-Deoxy-3,5-bis-O-[(1,1-dimethylethyl)dimethylsilyl]-D-erythro-pentonic acid γ-lactone (ACI)
    • DTXSID90444555
    • AKOS027328091
    • AMY34443
    • (4S,5R)-4-(tert-butyldimethylsilyloxy)-5-((tert-butyldimethylsilyloxy)methyl)dihydrofuran-2(3H)-one
    • MFCD01630917
    • (4S,5R)(c)\\4(c)\\[(tert(c)\\butyldimethylsilyl)oxy](c)\\5(c)\\{[(tert(c)\\butyldimethylsilyl)oxy]methyl}oxolan(c)\\2(c)\\one
    • P15262
    • CS-0053171
    • (4S,5R)-4-[(tert-Butyldimethylsilyl)oxy]-5-{[(tert-butyldimethylsilyl)oxy]methyloxolan-2-one
    • 3,5-Di-o(t-butyldimethylsilyl)-2-deoxy-D-ribonolactone
    • (4S,5R)-4-[(tert-butyldimethylsilyl)oxy]-5-{[(tert-butyldimethylsilyl)oxy]methyl}oxolan-2-one
    • 83159-91-5
    • (4S,5R)-4-((tert-Butyldimethylsilyl)oxy)-5-(((tert-butyldimethylsilyl)oxy)methyl)dihydrofuran-2(3H)-one
    • AS-52500
    • C17H36O4Si2
    • (4S,5R)-4-{[tert-Butyl(dimethyl)silyl]oxy}-5-({[tert-butyl(dimethyl)silyl]oxy}methyl)oxolan-2-one (non-preferred name)
    • (4S,5R)-4-{[tert-Butyl(dimethyl)silyl]oxy}-5-({[tert-butyl(dimethyl)silyl]oxy}methyl)oxolan-2-one
    • MDL: MFCD01630917
    • Piscine à noyau: 1S/C17H36O4Si2/c1-16(2,3)22(7,8)19-12-14-13(11-15(18)20-14)21-23(9,10)17(4,5)6/h13-14H,11-12H2,1-10H3/t13-,14+/m0/s1
    • La clé Inchi: DCFHRVSQGCDCMH-UONOGXRCSA-N
    • Sourire: O([C@H]1CC(=O)O[C@@H]1CO[Si](C)(C)C(C)(C)C)[Si](C)(C)C(C)(C)C

Propriétés calculées

  • Qualité précise: 360.21500
  • Masse isotopique unique: 360.21521269g/mol
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 0
  • Nombre de récepteurs de liaison hydrogène: 4
  • Comptage des atomes lourds: 23
  • Nombre de liaisons rotatives: 7
  • Complexité: 433
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 2
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Surface topologique des pôles: 44.8Ų

Propriétés expérimentales

  • Dense: 1.0±0.1 g/cm3
  • Point de fusion: N/A℃
  • Point d'ébullition: 376.6±27.0 °C at 760 mmHg
  • Point d'éclair: 150.9±19.3 °C
  • Le PSA: 44.76000
  • Le LogP: 4.71410
  • Pression de vapeur: 0.0±0.9 mmHg at 25°C

(4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]tetrahydrofuran-2-one Informations de sécurité

(4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]tetrahydrofuran-2-one PrixPlus >>

Classification associée No. Product Name Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
Chemenu
CM104446-5g
(4S,5R)‐4‐[(tert‐butyldimethylsilyl)oxy]‐5‐{[(tert‐butyldimethylsilyl)oxy]methyl}oxolan‐2‐one
83159-91-5 97%
5g
$330 2021-06-15
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
S177540-1g
(4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]tetrahydrofuran-2-one
83159-91-5 97%
1g
¥620.90 2023-09-01
TRC
B750168-250mg
(4S,5R)-4-(tert-Butyldimethylsilyloxy)-5-((tert-butyldimethylsilyloxy)methyl)dihydrofuran-2(3H)-one
83159-91-5
250mg
$ 115.00 2023-04-18
TRC
B750168-500mg
(4S,5R)-4-(tert-Butyldimethylsilyloxy)-5-((tert-butyldimethylsilyloxy)methyl)dihydrofuran-2(3H)-one
83159-91-5
500mg
$ 196.00 2023-04-18
TRC
B750168-1g
(4S,5R)-4-(tert-Butyldimethylsilyloxy)-5-((tert-butyldimethylsilyloxy)methyl)dihydrofuran-2(3H)-one
83159-91-5
1g
$ 275.00 2022-06-06
TRC
B750168-2.5g
(4S,5R)-4-(tert-Butyldimethylsilyloxy)-5-((tert-butyldimethylsilyloxy)methyl)dihydrofuran-2(3H)-one
83159-91-5
2.5g
$ 689.00 2023-04-18
TRC
B750168-5g
(4S,5R)-4-(tert-Butyldimethylsilyloxy)-5-((tert-butyldimethylsilyloxy)methyl)dihydrofuran-2(3H)-one
83159-91-5
5g
$ 1103.00 2023-04-18
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
FB06941-5g
3,5-Di-O-(tert-butyldimethylsilyl)-2-deoxy-D-ribose
83159-91-5 95%
5g
$300 2023-09-07
abcr
AB463353-1 g
(4S,5R)-4-[(tert-Butyldimethylsilyl)oxy]-5-{[(tert-butyldimethylsilyl)oxy]methyloxolan-2-one; .
83159-91-5
1g
€207.90 2023-06-15
abcr
AB463353-5 g
(4S,5R)-4-[(tert-Butyldimethylsilyl)oxy]-5-{[(tert-butyldimethylsilyl)oxy]methyloxolan-2-one; .
83159-91-5
5g
€537.70 2023-06-15

(4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]tetrahydrofuran-2-one Méthode de production

Méthode de production 1

Conditions de réaction
1.1 Reagents: Bromine Solvents: Water ;  rt
1.2 Reagents: Silver carbonate ;  neutralized, rt
1.3 Reagents: Imidazole Solvents: Dimethylformamide ;  16 h, rt
Référence
Synthesis of functionalized biphenyl-C-nucleosides and their incorporation into oligodeoxynucleotides
Zahn, Alain; et al, Bioorganic & Medicinal Chemistry, 2006, 14(18), 6174-6188

Méthode de production 2

Conditions de réaction
1.1 Reagents: Silylene, (fluoroimino)- Solvents: Tetrahydrofuran ;  rt → -78 °C
1.2 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  1 h, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water ;  -78 °C → rt
Référence
Diastereo-Controlled Electrophilic Fluorinations of 2-Deoxyribonolactone: Syntheses of All Corresponding 2-Deoxy-2-fluoro-lactones and 2'-Deoxy-2'-fluoro-NAD+s
Cen, Yana; et al, Journal of Organic Chemistry, 2009, 74(16), 5779-5789

Méthode de production 3

Conditions de réaction
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  2 h, 0 °C
1.2 Reagents: Ammonium chloride Solvents: Water ;  0 °C → rt
2.1 Reagents: Silylene, (fluoroimino)- Solvents: Tetrahydrofuran ;  rt → -78 °C
2.2 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  1 h, -78 °C
2.3 Reagents: Ammonium chloride Solvents: Water ;  -78 °C → rt
Référence
Diastereo-Controlled Electrophilic Fluorinations of 2-Deoxyribonolactone: Syntheses of All Corresponding 2-Deoxy-2-fluoro-lactones and 2'-Deoxy-2'-fluoro-NAD+s
Cen, Yana; et al, Journal of Organic Chemistry, 2009, 74(16), 5779-5789

Méthode de production 4

Conditions de réaction
1.1 Reagents: Bromine Solvents: Water ;  5 d, rt
1.2 Reagents: Silver carbonate ;  pH 7, rt
1.3 Reagents: Imidazole Solvents: Dimethylformamide ;  24 h, rt
1.4 Solvents: Water ;  rt
2.1 Reagents: Triethylamine Solvents: Dichloromethane ;  2 h, 0 °C
2.2 Reagents: Ammonium chloride Solvents: Water ;  0 °C → rt
3.1 Reagents: Silylene, (fluoroimino)- Solvents: Tetrahydrofuran ;  rt → -78 °C
3.2 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  1 h, -78 °C
3.3 Reagents: Ammonium chloride Solvents: Water ;  -78 °C → rt
Référence
Diastereo-Controlled Electrophilic Fluorinations of 2-Deoxyribonolactone: Syntheses of All Corresponding 2-Deoxy-2-fluoro-lactones and 2'-Deoxy-2'-fluoro-NAD+s
Cen, Yana; et al, Journal of Organic Chemistry, 2009, 74(16), 5779-5789

Méthode de production 5

Conditions de réaction
1.1 Reagents: Pyridine Solvents: Dichloromethane
Référence
Efficient synthesis of (S)-5-(hydroxymethyl)-5(H)-furan-2-one from D-mannitol
Danilova, G. A.; et al, Tetrahedron Letters, 1986, 27(22), 2489-90

Méthode de production 6

Conditions de réaction
1.1 Reagents: Trifluoroacetic acid Solvents: Water
2.1 Reagents: Pyridine Solvents: Dichloromethane
Référence
Efficient synthesis of (S)-5-(hydroxymethyl)-5(H)-furan-2-one from D-mannitol
Danilova, G. A.; et al, Tetrahedron Letters, 1986, 27(22), 2489-90

Méthode de production 7

Conditions de réaction
1.1 Reagents: Imidazole Solvents: Dimethylformamide ;  12 h, rt
Référence
Direct and Facile Syntheses of Heterocyclic Vinyl-C-Nucleosides for Recognition of Inverted Base Pairs by DNA Triple Helix Formation: First Report by Direct Wittig Route
Rothman, Jeffrey H., Journal of Organic Chemistry, 2007, 72(10), 3945-3948

Méthode de production 8

Conditions de réaction
1.1 Reagents: Imidazole Solvents: Dimethylformamide ;  1 d, rt
1.2 Reagents: Water ;  rt
Référence
Synthesis of isomeric analogues of S-ribosylhomocysteine analogues with homocysteine unit attached to C2 of ribose
Chbib, Christiane, Bioorganic & Medicinal Chemistry Letters, 2017, 27(8), 1681-1685

Méthode de production 9

Conditions de réaction
1.1 Reagents: Bromine Solvents: Water ;  5 d, rt
1.2 Reagents: Silver carbonate ;  pH 7, rt
1.3 Reagents: Imidazole Solvents: Dimethylformamide ;  24 h, rt
1.4 Solvents: Water ;  rt
Référence
Diastereo-Controlled Electrophilic Fluorinations of 2-Deoxyribonolactone: Syntheses of All Corresponding 2-Deoxy-2-fluoro-lactones and 2'-Deoxy-2'-fluoro-NAD+s
Cen, Yana; et al, Journal of Organic Chemistry, 2009, 74(16), 5779-5789

Méthode de production 10

Conditions de réaction
1.1 Reagents: Bromine Solvents: Water ;  5 d, rt
1.2 Reagents: Silver carbonate ;  pH 7, rt
2.1 Reagents: Imidazole Solvents: Dimethylformamide ;  1 d, rt
2.2 Reagents: Water ;  rt
Référence
Synthesis of isomeric analogues of S-ribosylhomocysteine analogues with homocysteine unit attached to C2 of ribose
Chbib, Christiane, Bioorganic & Medicinal Chemistry Letters, 2017, 27(8), 1681-1685

Méthode de production 11

Conditions de réaction
1.1 Solvents: Tetrahydrofuran ,  Hexane
2.1 Reagents: Trifluoroacetic acid Solvents: Water
3.1 Reagents: Pyridine Solvents: Dichloromethane
Référence
Efficient synthesis of (S)-5-(hydroxymethyl)-5(H)-furan-2-one from D-mannitol
Danilova, G. A.; et al, Tetrahedron Letters, 1986, 27(22), 2489-90

(4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]tetrahydrofuran-2-one Raw materials

(4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]tetrahydrofuran-2-one Preparation Products

(4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]tetrahydrofuran-2-one Fournisseurs

Amadis Chemical Company Limited
Membre gold
Audited Supplier Fournisseurs audités
(CAS:83159-91-5)(4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]tetrahydrofuran-2-one
Numéro de commande:A1053978
État des stocks:in Stock
Quantité:5g
Pureté:99%
Dernières informations tarifaires mises à jour:Thursday, 29 August 2024 17:39
Prix ($):183.0
Courriel:sales@amadischem.com
NewCan Biotech Limited
Membre gold
Audited Supplier Fournisseurs audités
(CAS:83159-91-5)3,5-Di-O-(tert-butyldimethylsilyl)-2-deoxy-D-ribonolactone
Numéro de commande:NC15676
État des stocks:
Quantité:10g
Pureté:97%
Dernières informations tarifaires mises à jour:Friday, 18 July 2025 16:02
Prix ($):Price inquiry
Courriel:sales@newcanbio.com

(4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]tetrahydrofuran-2-one Littérature connexe

Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:83159-91-5)(4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]tetrahydrofuran-2-one
A1053978
Pureté:99%
Quantité:5g
Prix ($):183.0
Courriel
NewCan Biotech Limited
(CAS:83159-91-5)3,5-Di-O-(tert-butyldimethylsilyl)-2-deoxy-D-ribonolactone
NC15676
Pureté:97%
Quantité:10g
Prix ($):Enquête
Courriel